![molecular formula C17H18N4O3 B5540236 1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

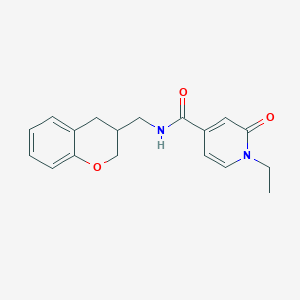

The chemical compound "1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one" belongs to a class of molecules that are of interest due to their potential pharmacological properties and complex molecular structure. Compounds with similar naphthyridine and oxadiazole moieties have been explored for various biological activities and offer interesting synthetic challenges and structural properties.

Synthesis Analysis

The synthesis of complex molecules containing naphthyridine and oxadiazole units often involves multi-step reactions, starting from simple precursors. An improved synthesis route for tetrahydro-naphthyridine, a related structure, was described by Dow and Schneider (2001), highlighting a five-step sequence that offers improvements over previous methods (Dow, R. L., & Schneider, Steven R., 2001). This approach could be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The analysis of the molecular structure of complex compounds typically involves techniques such as NMR, IR, and X-ray crystallography. The structural elucidation provides insights into the conformation, stereochemistry, and electronic properties of the molecule. For example, compounds with oxadiazole and naphthyridine units have been characterized to understand their optical and electrochemical properties, as demonstrated by Lu and He (2014) in their study on asymmetric 1,3,4-oxadiazole derivatives (Lu, Huixiong, & He, Daohang, 2014).

Chemical Reactions and Properties

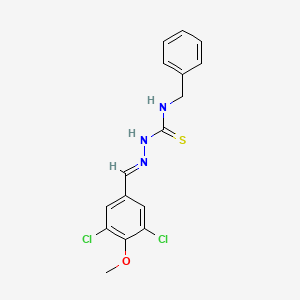

The reactivity of such compounds can be influenced by their functional groups, leading to various chemical reactions. The presence of the oxadiazole ring, for instance, can impact the electron distribution and reactivity patterns of the molecule. Studies on similar compounds explore their reactivity under different conditions, providing a basis for understanding potential reactions (Yasmeen, R., et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for the practical use of chemical compounds. These properties are often determined experimentally and are essential for formulation and application purposes. The physical characterization of a similar compound was reported by Yasmeen et al., where they discuss the crystal structure and solubility (Yasmeen, R., et al., 2012).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

- Research has explored the Diels-Alder reactions involving furan derivatives, providing pathways to synthesize complex heterocyclic structures. These methodologies could potentially be applied to synthesize compounds similar to the one mentioned, by facilitating the construction of naphthyridin and oxadiazole frameworks through strategic functionalization and cyclization reactions (Brewer et al., 1971).

Chelating Properties and Metal Complexes

- The study on chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules highlights the importance of heterocyclic compounds in coordinating with metals. This research could hint at the potential applications of the specified compound in forming metal complexes, which might have varied applications ranging from catalysis to material science (Varde & Acharya, 2017).

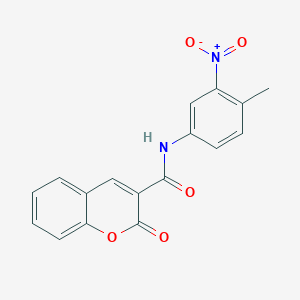

Anticancer Activity

- The synthesis and evaluation of anticancer activity of naphthalenylmethyl- and naphthalenyloxymethyl-benzimidazole oxadiazole derivatives underscore the potential therapeutic applications of heterocyclic compounds. This suggests that compounds with structural similarities might also possess bioactive properties, potentially including anticancer activities (Salahuddin et al., 2014).

Antibacterial and Neuroprotective Properties

- The development of pyridonecarboxylic acids as antibacterial agents demonstrates the relevance of naphthyridine derivatives in medical chemistry. This research could be indicative of the antibacterial potential of the specified compound or its derivatives (Egawa et al., 1984).

- Neuroprotective properties of naphthyridine derivatives, as observed in the synthesis and evaluation of their effects against cholinesterases and in neuroprotection models, point to the potential application of similar compounds in treating neurodegenerative diseases (de los Ríos et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-ethyl-7-methyl-3-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-3-21-8-13(14(22)12-5-4-10(2)18-16(12)21)17-19-15(20-24-17)11-6-7-23-9-11/h4-5,8,11H,3,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKJWTOUHXDYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C3=NC(=NO3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)